4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine
説明
4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as LMTX, is a small molecule drug that has been studied extensively in recent years for its potential therapeutic applications.
科学的研究の応用
4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, frontotemporal dementia, and Parkinson's disease. In Alzheimer's disease, this compound has been shown to reduce the accumulation of tau protein in the brain, which is a hallmark of the disease. In frontotemporal dementia, this compound has been shown to improve cognitive function and reduce behavioral symptoms. In Parkinson's disease, this compound has been shown to reduce the accumulation of alpha-synuclein protein, which is a hallmark of the disease.
作用機序
The mechanism of action of 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is not fully understood, but it is thought to involve the stabilization of tau protein and the inhibition of protein aggregation. Tau protein is a key component of the neuronal cytoskeleton, and its aggregation is thought to play a role in the development of neurodegenerative diseases. This compound has been shown to reduce the accumulation of tau protein in the brain, which may help to prevent or slow the progression of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the reduction of protein aggregation, the stabilization of tau protein, and the reduction of neuroinflammation. These effects are thought to contribute to the therapeutic potential of this compound in neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments include its high purity and yield, as well as its well-characterized synthesis method. However, there are also limitations to using this compound, including its high cost and limited availability. These factors may limit the ability of researchers to use this compound in their experiments.
将来の方向性
There are many future directions for research on 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, including the development of more efficient synthesis methods, the exploration of its therapeutic potential in other neurodegenerative diseases, and the investigation of its mechanism of action at the molecular level. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans. Overall, this compound represents a promising avenue for the development of new treatments for neurodegenerative diseases.
特性
IUPAC Name |
(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-17-5-7-18(8-6-17)16-24-9-11-25(12-10-24)23-15-19-13-20(26-2)22(28-4)21(14-19)27-3/h5-8,13-15H,9-12,16H2,1-4H3/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKHYHCKHXZCBK-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。